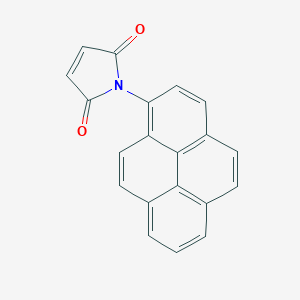

N-(3-Pyrene)maleimide

Description

Significance of Pyrene-Maleimide Conjugates in Chemical Biology

The conjugation of pyrene (B120774) to maleimide (B117702) has created a class of reagents with exceptional utility in chemical biology. The primary significance of these conjugates lies in their ability to act as sensitive fluorescent probes. chemimpex.com The fluorescence of the pyrene group is highly sensitive to its local environment. mdpi.comresearchgate.net This property allows researchers to monitor changes in protein conformation, the polarity of the surrounding solvent, and the proximity of other molecules. mdpi.comresearchgate.net

One of the most powerful applications of pyrene-maleimide conjugates is the study of protein-protein interactions and conformational changes through the phenomenon of excimer fluorescence. mdpi.comrsc.org An excimer is an "excited-state dimer" that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity, typically within 3 to 10 angstroms. mdpi.comnih.govplos.org This interaction results in a broad, red-shifted emission spectrum that is distinct from the monomer emission. mdpi.comnih.gov By labeling two different proteins or two different sites on the same protein with NPM, researchers can use the appearance or disappearance of excimer fluorescence to deduce their spatial relationship and how it changes under different conditions. mdpi.comnih.gov

The versatility of pyrene-maleimide conjugates extends to their use in various biochemical and biophysical techniques, including fluorescence spectroscopy, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) studies. nih.gov These tools have been instrumental in elucidating the mechanisms of a wide range of biological processes.

Historical Context and Evolution of N-(1-Pyrenyl)maleimide as a Research Tool

The development of fluorescent probes for biological research has a rich history, and N-(1-Pyrenyl)maleimide emerged as a key player due to the unique spectral properties of the pyrene fluorophore. Early work in the 1970s established the utility of NPM as a fluorescent cross-linking reagent. nih.gov It was observed that NPM is non-fluorescent in aqueous solutions but becomes strongly fluorescent upon reacting with sulfhydryl groups in organic compounds and proteins. nih.gov This "turn-on" fluorescence provided a convenient way to monitor the labeling reaction. nih.gov

Further studies revealed that the fluorescence emission spectrum of NPM-protein adducts could shift, indicating intramolecular rearrangements. nih.gov This spectral shift was found to be the result of an intramolecular aminolysis of the succinimido ring in the adduct when a primary amino group was in close proximity to the labeled cysteine residue. nih.gov This discovery highlighted the potential of NPM to provide information about the spatial proximity of different functional groups within a protein. nih.gov

Over the years, the applications of NPM have expanded significantly. Researchers have synthesized derivatives of NPM with flexible linkers to increase the sampling distance for excimer formation, making the technique more versatile for studying a wider range of protein structures. plos.org The development of advanced fluorescence techniques and instrumentation has further enhanced the utility of NPM as a research tool.

Overview of Key Research Orientations and Methodological Contributions

The research applications of N-(1-Pyrenyl)maleimide are diverse and have made significant contributions to various areas of biochemistry and cell biology. Some of the key research orientations include:

Protein Structure and Dynamics: NPM is widely used to study protein conformation and conformational changes. mdpi.comresearchgate.net The sensitivity of pyrene's fluorescence to its environment provides a powerful handle to monitor folding, unfolding, and other structural transitions. mdpi.comresearchgate.net The use of excimer fluorescence has been particularly valuable in mapping proximity relationships between different parts of a protein or between different protein subunits. mdpi.comnih.gov For instance, it has been used to study the spatial organization of apolipoprotein E3 and the conformational changes in troponin C upon calcium binding. mdpi.comnih.gov

Protein-Protein and Protein-Membrane Interactions: The ability to detect proximity through excimer fluorescence makes NPM an excellent tool for studying how proteins interact with each other and with cellular membranes. mdpi.com Researchers have used this approach to investigate the oligomerization of proteins like Bak and the interaction of peptides with micelles. nih.govresearchgate.net

Enzyme Kinetics and Inhibition: The fluorescence changes associated with NPM binding can be used to monitor enzyme reactions and to screen for inhibitors. nih.gov In a notable example, NPM was identified as a potent inhibitor of telomerase, an enzyme implicated in cancer, with an IC50 value of 0.25 μM in a cell-free system. aacrjournals.orgnih.gov This finding has spurred further investigation into maleimide derivatives as potential anticancer drugs. aacrjournals.orgnih.gov

Cellular Imaging: The fluorescent properties of NPM make it suitable for visualizing biological processes within living cells. chemimpex.com It has been used to label and track proteins, providing insights into their localization and dynamics in a cellular context. chemimpex.com

Materials Science: Beyond its biological applications, N-(1-Pyrenyl)maleimide has also found use in materials science. It has been incorporated into polymers to create fluorescent materials with potential applications in coatings and sensors. chemimpex.commdpi.com

Interactive Data Table: Properties of N-(1-Pyrenyl)maleimide

| Property | Value | Source |

| Molecular Formula | C20H11NO2 | chemimpex.comsigmaaldrich.comnih.govamerigoscientific.com |

| Molecular Weight | 297.31 g/mol | chemimpex.comsigmaaldrich.comamerigoscientific.com |

| CAS Number | 42189-56-0 | chemimpex.comsigmaaldrich.comnih.govamerigoscientific.com |

| Appearance | Green solid powder | chemimpex.com |

| Melting Point | 235-237 °C | chemimpex.comsigmaaldrich.com |

| Excitation Maximum (Monomer) | ~340-345 nm | researchgate.net |

| Emission Maximum (Monomer) | ~375-405 nm | nih.gov |

| Emission Maximum (Excimer) | ~460-489 nm | nih.govplos.org |

Interactive Data Table: Key Research Findings with N-(1-Pyrenyl)maleimide

| Research Area | Finding | Key Method | Reference(s) |

| Protein Structure | Determined inter-helical distances in apolipoprotein E3. | Pyrene Excimer Fluorescence | nih.gov |

| Protein Dynamics | Monitored conformational changes in troponin C upon Ca2+ binding. | Pyrene Excimer Fluorescence | mdpi.com |

| Enzyme Inhibition | Identified as a potent inhibitor of telomerase (IC50 = 0.25 μM). | In vitro enzyme assay | aacrjournals.orgnih.gov |

| Apoptosis Research | Shown to induce Bak oligomerization and apoptosis in Jurkat cells. | Cellular and molecular biology techniques | researchgate.netnih.gov |

| Cross-linking | Demonstrated cross-linking of cysteine and amino groups in bovine serum albumin. | Fluorescence Spectroscopy, NMR | nih.gov |

Structure

3D Structure

Properties

CAS No. |

42189-56-0 |

|---|---|

Molecular Formula |

C20H11NO2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

1-pyren-4-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H |

InChI Key |

NPTUGEKDRBZJRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O |

Pictograms |

Irritant |

Synonyms |

N-(1-pyrene)maleimide N-(1-pyrenyl)maleimide N-(3-pyrene)maleimide N-pyrene-maleimide N-pyrenemaleimide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of N 1 Pyrenyl Maleimide

Established Synthetic Pathways for N-(1-Pyrenyl)maleimide

The synthesis of N-(1-pyrenyl)maleimide is most commonly achieved through a two-step process involving the reaction of 1-aminopyrene (B158619) with maleic anhydride (B1165640), followed by cyclization.

Synthesis via Maleic Anhydride and Primary Amines

The foundational method for synthesizing N-substituted maleimides involves the reaction of a primary amine with maleic anhydride. nih.govorgsyn.org This process occurs in two distinct stages:

Formation of the Maleamic Acid Intermediate: The primary amine, in this case, 1-aminopyrene, reacts with maleic anhydride in a ring-opening acylation. nih.govgoogle.com This initial step yields an N-cyclic maleamic acid intermediate. google.com The reaction is typically carried out in a solvent like acetic acid at room temperature. google.com

Cyclization to the Maleimide (B117702): The maleamic acid intermediate is then cyclized under dehydrating conditions to form the final N-(1-pyrenyl)maleimide product. nih.govgoogle.com This can be accomplished by heating the intermediate in the presence of acetic anhydride and a catalyst such as sodium acetate. orgsyn.org An alternative method involves using hexamethyldisilazane (B44280) (HMDS) and a Lewis acid like zinc bromide (ZnBr2) in a solvent such as benzene. google.com

This two-step sequence is a general and widely applicable method for the preparation of various N-substituted maleimides. nih.gov

Modified Mitsunobu Reaction for Derivatization

While the direct synthesis from maleic anhydride is common, derivatization of the maleimide structure can also be achieved through various reactions. Although not a primary synthetic pathway for N-(1-pyrenyl)maleimide itself, the Mitsunobu reaction is a relevant transformation for modifying related structures. The standard Mitsunobu reaction involves the use of a phosphine (B1218219) and an azodicarboxylate to couple an alcohol to a pronucleophile. In the context of maleimide chemistry, this reaction could be adapted for further functionalization, though it is not the standard route for the initial synthesis of N-(1-pyrenyl)maleimide.

Reaction Mechanisms of N-(1-Pyrenyl)maleimide

The reactivity of N-(1-pyrenyl)maleimide is dominated by the electrophilic nature of the maleimide double bond, making it highly susceptible to nucleophilic attack.

Thiol-Maleimide Conjugate Addition (Michael Addition)

The most prominent reaction of N-(1-pyrenyl)maleimide is its conjugation with thiol groups, which are present in cysteine residues of proteins. nih.govtcichemicals.com This reaction proceeds via a Michael addition, a type of 1,4-conjugate addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond. nih.govscbt.com This forms a stable thioether linkage. scbt.com

The reaction is highly selective for thiols and occurs rapidly under mild, near-neutral pH conditions (pH 6.5-7.5), making it a cornerstone of bioconjugation chemistry. tcichemicals.comrsc.orgresearchgate.net The product of this addition is a thiosuccinimide adduct. nih.gov However, this adduct can be unstable and may undergo a retro-Michael reaction, leading to cleavage of the conjugate. nih.gov

| Parameter | Description |

| Reaction Type | Michael Addition (1,4-Conjugate Addition) nih.gov |

| Nucleophile | Thiol group (-SH) from cysteine residues nih.gov |

| Electrophile | Maleimide double bond of N-(1-Pyrenyl)maleimide |

| Product | Stable thiosuccinimide adduct (thioether linkage) nih.govscbt.com |

| Optimal pH | 6.5 - 7.5 tcichemicals.com |

Reactivity Profiling with Nucleophilic Functional Groups

While highly reactive towards thiols, the maleimide group of N-(1-pyrenyl)maleimide can also react with other nucleophiles, though generally to a lesser extent. Cysteine is considered the most intrinsically nucleophilic amino acid. researchgate.net The reactivity of N-(1-pyrenyl)maleimide is primarily directed towards sulfhydryl groups. nih.govscbt.com However, reactions with other nucleophilic amino acid side chains are possible under specific conditions, although they are less common in typical bioconjugation applications. The high selectivity for thiols is a key advantage for targeted labeling of proteins and other biomolecules. rsc.orgresearchgate.net

Strategies for Selective Derivatization in Complex Mixtures

The selective modification of specific amino acid residues within a complex biological milieu is a significant challenge in chemical biology and proteomics. The ability to target a single type of functional group, such as the thiol group of cysteine, in the presence of a vast excess of other potentially reactive species is crucial for applications ranging from protein labeling to activity-based profiling. N-(1-Pyrenyl)maleimide has emerged as a valuable tool in this context, and its reactivity can be finely tuned to achieve high specificity.

pH-Controlled Derivatization for Thiol Specificity

The reaction of maleimides with thiols is highly dependent on the pH of the reaction medium. This dependence arises from the need for the thiol group to be in its nucleophilic thiolate form (S⁻) to react with the electrophilic double bond of the maleimide ring. The pKa of the cysteine thiol group in proteins is typically around 8.5, meaning that at physiological pH, a significant portion exists as the reactive thiolate.

The thiol-maleimide reaction, a Michael addition, is highly chemoselective for thiols over other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008), particularly within a specific pH range. axispharm.com The reaction rate between maleimides and thiols is approximately 1,000 times faster than the reaction with amines at a neutral pH. axispharm.com This inherent selectivity makes N-(1-Pyrenyl)maleimide a powerful reagent for specifically targeting cysteine residues.

Controlling the pH is a critical strategy to ensure the specificity of the derivatization reaction. mdpi.com For optimal thiol selectivity, the reaction is typically carried out in a pH range of 6.5 to 7.5. axispharm.comlumiprobe.com Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the amino groups of lysine residues (pKa ≈ 10.5) are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺). researchgate.net This protonation prevents them from competing with the thiolate anions for the maleimide reagent.

However, at pH values above 7.5, the deprotonation of amines becomes more significant, increasing the likelihood of side reactions and non-specific labeling. sci-hub.sticm.edu.pl Conversely, at acidic pH values below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the desired thiol modification reaction considerably. rsc.org In some applications, performing the conjugation at an acidic pH, such as pH 5, can be advantageous to prevent side reactions like thiazine (B8601807) formation, which can occur with N-terminal cysteine peptides. bachem.com However, this requires careful consideration of the subsequent purification and storage conditions to maintain the stability of the resulting thioether bond. bachem.com

Therefore, by carefully buffering the reaction mixture to a pH between 6.5 and 7.5, researchers can exploit the differential nucleophilicity of thiol and amine groups to achieve highly selective derivatization of cysteine residues with N-(1-Pyrenyl)maleimide, even in complex biological samples. axispharm.com

| Parameter | Recommended Condition | Rationale |

| Reaction pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. axispharm.com |

| Low pH (e.g., ~5.0) | Can prevent certain side reactions like thiazine formation. bachem.com | Reduces the rate of the primary thiol-maleimide reaction. rsc.org |

| High pH (e.g., >8.0) | Increases the rate of thiol reaction. | Significantly increases the risk of non-specific labeling of amines and hydrolysis of the maleimide ring. sci-hub.stnih.gov |

Advanced Spectroscopic Characterization and Photophysical Investigations of N 1 Pyrenyl Maleimide Conjugates

Fluorescence Spectroscopy of N-(1-Pyrenyl)maleimide Conjugates

Fluorescence spectroscopy is a powerful technique for studying the conformational dynamics of macromolecules. When attached to a protein or other molecule, N-(1-Pyrenyl)maleimide's fluorescent properties are sensitive to its local microenvironment, providing insights into structural changes and interactions. mdpi.comnih.gov

Monomer Fluorescence Emission Characteristics

When N-(1-Pyrenyl)maleimide is conjugated to a molecule, it can exist as a monomer, meaning a single, isolated pyrene (B120774) unit. In this state, its fluorescence emission spectrum exhibits a characteristic series of vibronic bands, typically with well-defined peaks around 376, 396, and 416 nm. nih.govacs.org The unbound N-(1-pyrenyl)maleimide is essentially non-fluorescent in aqueous solutions, but its fluorescence intensity increases significantly upon conjugation with sulfhydryl groups of compounds like proteins. mdpi.comnih.gov

The intensity ratio of the first and third vibronic bands (I1/I3) of the monomer emission is particularly sensitive to the polarity of the microenvironment surrounding the pyrene probe. nih.govrsc.org A higher I1/I3 ratio indicates a more polar environment, while a lower ratio suggests a more hydrophobic or nonpolar environment. nih.gov This property allows researchers to probe the local environment of the labeled site within a macromolecule.

In some cases, a red shift in the emission spectrum of the monomer has been observed, characterized by the disappearance of the peaks at 376, 396, and 416 nm and the appearance of new peaks at 386 and 405 nm. nih.gov This spectral shift can be the result of an intramolecular aminolysis of the succinimido ring in the adduct, which can occur when a primary amino group is in close proximity to the pyrene-maleimide linkage. nih.gov

Excimer Fluorescence Formation and Its Dependence on Proximity and Conformation

A key feature of pyrene-based fluorophores is their ability to form an "excimer," which is a short-lived excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. mdpi.complos.org This interaction results in a broad, unstructured fluorescence emission at a longer wavelength, typically centered around 460-480 nm, which is distinct from the structured monomer emission. mdpi.comnih.govresearchgate.net

The formation of an excimer is highly dependent on the spatial proximity and orientation of the two pyrene moieties. mdpi.comnih.gov For excimer formation to occur, the two pyrene rings must be within approximately 3 to 10 Å of each other. mdpi.complos.org This property makes N-(1-Pyrenyl)maleimide a valuable tool for probing intermolecular and intramolecular distances and conformational changes in macromolecules. mdpi.comnih.gov

The primary mechanism for pyrene excimer formation is the π-π stacking interaction between the aromatic rings of two pyrene molecules, one in the excited state and one in the ground state. osti.govresearchgate.net The extent of overlap in the π-π stacking is a critical factor in determining the efficiency of excimer formation. osti.govrsc.org A greater overlap between the pyrene moieties leads to stronger excimer emission. osti.gov

Theoretical and experimental studies have shown that the interplanar distance between the pyrene rings and the degree of their overlap are crucial. rsc.org While an interplanar distance of 3.4-3.7 Å is often cited as optimal for excimer formation, the overlap area of the π-π stacking can play an even more significant role. researchgate.netrsc.org Different stacking orientations, such as parallel, anti-parallel, or T-shaped, can influence the photophysical properties of the resulting excimer.

The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a key parameter that provides information about the proximity and conformation of pyrene-labeled molecules. nih.govnih.gov Several environmental and structural factors can influence this ratio.

Environmental Factors:

Concentration: In solution, the formation of intermolecular excimers is dependent on the concentration of the pyrene-labeled species. scielo.brscielo.br At higher concentrations, the probability of an excited monomer encountering a ground-state monomer increases, leading to a higher E/M ratio. researchgate.netscielo.br

Solvent Polarity and Viscosity: The properties of the solvent can affect both the monomer and excimer fluorescence. Changes in solvent polarity can alter the monomer emission spectrum, while increased viscosity can hinder the diffusion required for intermolecular excimer formation, thus decreasing the E/M ratio. nih.gov

Temperature: Temperature can influence the rate of excimer formation and dissociation. nih.govcore.ac.uk In some systems, an increase in temperature can lead to a decrease in excimer fluorescence due to increased molecular motion and a higher rate of excimer dissociation. nih.gov

Structural Factors:

Distance and Orientation: The distance and relative orientation between two pyrene probes are the most critical structural factors. nih.govacs.org Studies on proteins with pyrene maleimide (B117702) attached to cysteine residues at known distances have shown an inverse correlation between the E/M ratio and the distance between the probes. nih.govacs.org

Flexibility of the Linker and Labeled Region: The flexibility of the linker connecting the pyrene to the macromolecule and the flexibility of the protein or polymer region where the probes are attached can also impact the E/M ratio. nih.govplos.org A more flexible linker can allow the pyrene moieties to more easily adopt the necessary conformation for excimer formation. plos.org

The following table summarizes findings from a study on pyrene-labeled apolipoprotein E3, illustrating the effect of inter-probe distance on the excimer/monomer ratio. nih.gov

| Labeled Residue Pair | Approximate Distance (Å) | Excimer/Monomer (E/M) Ratio |

| 59/62 | ~5 | ~3.0 |

| 59/66 | ~10 | 1.5 |

| 59/69 | ~15 | 1.4 |

| 59/73 | ~20 | 1.2 |

This interactive table is based on data from a study on apolipoprotein E3 and demonstrates the inverse relationship between the distance separating the pyrene probes and the resulting E/M ratio. nih.gov

Time-Resolved Fluorescence Spectroscopy and Lifetime Distribution Analysis

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of N-(1-Pyrenyl)maleimide conjugates by measuring the fluorescence lifetime, which is the average time the fluorophore stays in the excited state before returning to the ground state. nih.govroyalsocietypublishing.org The fluorescence decay of pyrene derivatives can be complex, often requiring analysis with multiple exponential decay models or lifetime distribution models. nih.govacs.org

The presence of different microenvironments or conformational states can lead to a distribution of fluorescence lifetimes. nih.govacs.org For instance, a study of pyrene derivatives in a chromatographic stationary phase revealed a Gaussian distribution of lifetimes, indicating a range of heterogeneous microenvironments. nih.govacs.org In the context of protein conjugates, different lifetime components can be attributed to pyrene probes in distinct locations with varying degrees of solvent exposure or proximity to quenching groups. researchgate.net

The analysis of fluorescence decay can be performed using methods like the nonlinear least-squares (NLLS) method or the maximum entropy method (MEM). nih.govacs.org These methods can resolve multiple lifetime components and their relative contributions, providing a more detailed picture of the system's heterogeneity. acs.org The lifetime of the pyrene excimer is typically different from that of the monomer, and time-resolved measurements can help to distinguish between dynamic and static excimer formation. royalsocietypublishing.orgmdpi.com

Differential Fluorescence Quenching Studies for Accessibility Mapping

Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by its interaction with another substance, known as a quencher. researchgate.netnih.gov This phenomenon can be used to map the accessibility of N-(1-Pyrenyl)maleimide probes attached to macromolecules. researchgate.netuchile.cl

By using quenchers with different properties (e.g., water-soluble vs. lipid-soluble), it is possible to determine whether the labeled site is exposed to the aqueous solvent or buried within a hydrophobic environment, such as a protein core or a lipid membrane. researchgate.netbiorxiv.org The efficiency of quenching is typically analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. researchgate.netuchile.cl

For example, studies have used spin-labeled fatty acids and steroids as quenchers to determine the location of pyrene-labeled cysteine residues within the transmembrane domains of the nicotinic acetylcholine (B1216132) receptor. researchgate.net The differential quenching by these lipid analogs provided information about the depth of the labeled residues within the membrane. researchgate.net Similarly, water-soluble quenchers like acrylamide (B121943) or potassium iodide can be used to probe the solvent accessibility of labeled sites on soluble proteins or the external surfaces of membrane proteins. nih.govuchile.clbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(1-pyrenyl)maleimide adducts. It provides detailed atomic-level information, verifying the formation of the covalent bond between the maleimide moiety and a target molecule, typically through a thiol-ene "click" reaction.

The most diagnostic feature in the ¹H NMR spectrum for monitoring the conjugation reaction is the signal corresponding to the two protons on the carbon-carbon double bond of the maleimide ring. In the unconjugated N-substituted maleimide, these protons typically appear as a sharp singlet. For instance, in various N-substituted maleimides, this signal is consistently observed in the region of δ 6.6-6.9 ppm. researchgate.netplos.orgrsc.org Upon successful Michael addition of a thiol to this double bond, the signal vanishes completely. researchgate.net This disappearance provides definitive evidence that the maleimide's double bond has been consumed in the reaction, confirming the formation of a stable thioether linkage. scbt.com

Concurrently, new signals appear in the aliphatic region of the spectrum, corresponding to the protons of the newly formed succinimide (B58015) ring and the attached molecule. The specific chemical shifts and coupling patterns of these new signals can be used to elucidate the precise structure and stereochemistry of the adduct.

Furthermore, NMR has been instrumental in clarifying more complex secondary reactions that can occur after the initial conjugation. In model studies involving adducts of N-(1-pyrenyl)maleimide with compounds containing both a sulfhydryl and a primary amino group, such as L-cysteine or cysteamine, NMR evidence supported the occurrence of an intramolecular aminolysis of the succinimido ring. nih.gov This secondary reaction, where the nearby amino group attacks the succinimide ring, was confirmed through detailed NMR analysis of the addition products. nih.gov In contrast, adducts formed with molecules lacking a free amino group, like N-acetyl-L-cysteine or β-mercaptoethanol, did not show evidence of this ring-opening reaction in their NMR spectra. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Maleimide Protons Before and After Thiol Conjugation.

| Compound/State | Functional Group | Representative Chemical Shift (δ) | Observation |

| N-substituted Maleimide | Maleimide CH =CH | ~6.7 - 6.9 ppm (singlet) | Sharp singlet present before reaction. researchgate.netplos.org |

| Thiol-Maleimide Adduct | Succinimide Ring Protons | ~2.5 - 4.5 ppm (multiplets) | Disappearance of the singlet at ~6.7-6.9 ppm; appearance of new aliphatic signals. researchgate.net |

Absorption Spectroscopy in Conjugate Characterization

Absorption spectroscopy is a fundamental technique used to characterize N-(1-pyrenyl)maleimide conjugates, leveraging the distinct photophysical properties of the pyrene chromophore. scbt.com The absorption spectrum of pyrene is characterized by a series of well-defined vibronic bands.

Upon conjugation of N-(1-pyrenyl)maleimide with a thiol-containing molecule, the resulting adduct exhibits a characteristic absorption spectrum dominated by the pyrene moiety. The spectrum typically displays a strong absorption maximum (λmax) around 340-347 nm, with a subsidiary peak often visible at approximately 325 nm. thermofisher.comrsc.org A full spectrum reveals multiple absorption maxima characteristic of the pyrene fluorophore. antibodies.com For example, a pyrene maleimide derivative can show distinct peaks at 343 nm, 326 nm, and 313 nm, among others in the UV region. antibodies.com

The formation of the conjugate can be monitored not just by the appearance of the pyrene absorption bands but also by the dramatic change in fluorescence properties, which are directly linked to absorption. The unreacted N-(1-pyrenyl)maleimide molecule is largely non-fluorescent, but upon reaction with a thiol, the resulting adduct becomes strongly fluorescent. plos.orgnih.gov This is because the olefinic double bond of the maleimide quenches the fluorescence of the pyrene group, and this quenching is relieved upon formation of the thioether adduct. plos.org

Studies on the effect of the local environment on the photophysics of these conjugates have also been conducted. In one study involving a pyrene-maleimide derivative, the absorption profile showed negligible changes when the polarity of the solvent was varied. rsc.org This suggests that the ground-state energy levels of the pyrene chromophore in these conjugates are not significantly perturbed by the surrounding solvent environment.

Table 2: UV-Vis Absorption Maxima for N-(1-Pyrenyl)maleimide and Related Conjugates.

| Compound | Solvent/State | Absorption Maxima (λmax) | Reference |

| Pyrene Maleimide Derivative | Not specified | 343, 326, 313, 276, 265, 242, 234 nm | antibodies.com |

| Pyrene Maleimide-Mercaptoethanol Adduct | Not specified | ~340 nm, ~325 nm | thermofisher.com |

| Pyrene-Benzyl-Maleimide-MoS₂ Conjugate | DMF | 347 nm | rsc.org |

N 1 Pyrenyl Maleimide in Bioconjugation Chemistry and Macromolecular Labeling

Cysteine-Specific Bioconjugation with N-(1-Pyrenyl)maleimide

The reaction between the maleimide (B117702) group of NPM and the thiol group of cysteine residues is a cornerstone of bioconjugation. axispharm.com This reaction is highly efficient and specific, making it a preferred method for attaching probes like pyrene (B120774) to proteins. axispharm.comnih.gov

Mechanism and Efficiency of Thiol-Maleimide Reaction on Proteins

The conjugation of N-(1-Pyrenyl)maleimide to proteins occurs through a Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the double bond of the maleimide ring. axispharm.comnih.gov This forms a stable thioether bond, covalently linking the pyrene fluorophore to the protein. biosyn.com The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH. axispharm.combroadpharm.com

The efficiency of this reaction is notable, often proceeding quickly and with high yields under mild, physiological conditions. axispharm.com For instance, the reaction of maleimide groups on nanoparticles with the cyclic peptide cRGDfK reached 84% conjugation efficiency within 30 minutes at room temperature. biosyn.comuu.nl However, the kinetics can be influenced by the size and diffusion coefficient of the reactants. uu.nl While small thiol-containing molecules can react completely in under two minutes, larger proteins like the 11A4 nanobody may require longer incubation times, achieving optimal efficiency after about 2 hours. uu.nl

The conjugation process can be monitored by the increase in fluorescence intensity of the pyrene chromophore, as N-(1-Pyrenyl)maleimide itself is non-fluorescent in aqueous solutions but becomes strongly fluorescent upon forming an adduct with a sulfhydryl group. nih.gov

Site-Specific Labeling of Engineered Cysteine Residues in Proteins

The specificity of the thiol-maleimide reaction allows for the precise labeling of proteins at engineered cysteine residues. mdpi.comnih.gov Cysteine is an attractive target for site-specific labeling due to its relatively low abundance in proteins compared to other residues like lysine (B10760008). mdpi.com When a protein of interest does not have a naturally occurring cysteine at the desired location, site-directed mutagenesis can be used to introduce one. mdpi.com This often involves replacing another amino acid, such as serine or alanine, with cysteine, provided this substitution does not significantly alter the protein's function. mdpi.com

Before labeling, it is crucial to reduce any existing disulfide bonds within the protein to ensure the cysteine's thiol group is free to react. nih.govbiosyn.com This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). mdpi.comnih.gov Following reduction, the excess reducing agent must be removed to prevent it from competing with the protein's thiols for reaction with the maleimide. nih.gov

This site-specific labeling strategy has been successfully employed in various research contexts. For example, in studies of the proton-pumping pyridine (B92270) nucleotide transhydrogenase of Escherichia coli, cysteine residues in the β-subunit were covalently modified with pyrenylmaleimide to investigate their environment and role in enzyme activity. acs.org Similarly, single-cysteine mutants of proteins have been labeled with N-(1-pyrenyl)maleimide to facilitate their attachment to single-walled nanotubes. nih.gov

Impact of Pyrenyl Conjugation on Biomacromolecular Structure and Function

The introduction of the bulky and hydrophobic pyrene group can influence the structure and function of the labeled biomacromolecule. acs.org The extent of this impact depends on the specific protein and the location of the label.

In some cases, the conjugation can lead to a loss of biological activity. For example, covalent modification of the βCys260 residue in the E. coli pyridine nucleotide transhydrogenase with pyrenylmaleimide resulted in the inhibition of the enzyme's activity, which was attributed to the introduction of the bulky pyrene group. acs.orgnih.gov

Cross-Linking Applications of N-(1-Pyrenyl)maleimide in Protein Structure Research

The unique fluorescent properties of the pyrene moiety, particularly its ability to form an excited-state dimer known as an excimer, make N-(1-Pyrenyl)maleimide a powerful tool for studying protein structure through cross-linking. researchgate.netnih.gov

Intramolecular Cross-Linking for Proximity Assessment (e.g., in Bovine Serum Albumin)

When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excimer, which exhibits a characteristic broad, unstructured fluorescence emission at a longer wavelength (around 460 nm) compared to the monomer emission (375–405 nm). researchgate.netnih.govacs.org This phenomenon can be exploited to assess the proximity of different parts of a single polypeptide chain.

A classic example of this application is the study of bovine serum albumin (BSA), which has a single free cysteine residue at position 34. nih.gov When BSA is labeled with N-(1-Pyrenyl)maleimide at this cysteine, a subsequent spectral shift is observed, indicating an intramolecular reaction. nih.gov This shift is the result of the succinimido ring of the pyrene-cysteine adduct undergoing aminolysis by a nearby primary amino group. nih.gov It was determined that the α-amino group at the N-terminus of BSA is blocked after this reaction, strongly suggesting that N-(1-Pyrenyl)maleimide cross-links the N-terminus and the cysteine residue at position 34. nih.gov This demonstrates the close proximity of these two regions within the folded protein. nih.gov The addition of denaturing agents can prevent this spectral shift, highlighting the importance of the protein's native conformation for the cross-linking to occur. nih.gov

The ratio of excimer to monomer fluorescence (e/m ratio) can provide a quantitative measure of the distance between the two pyrene-labeled sites. nih.govacs.org Studies on apolipoprotein E3 have shown an inverse correlation between the e/m ratio and the distance between two pyrene probes attached to an α-helical structure. nih.govacs.org

Intermolecular Cross-Linking Studies

N-(1-Pyrenyl)maleimide can also be used to study the interactions between different protein molecules. If two protein molecules, each labeled with NPM, come into close contact, the pyrene moieties can form an excimer, signaling an intermolecular interaction.

Research on the proton-pumping pyridine nucleotide transhydrogenase of E. coli provides an example of intermolecular cross-linking studies. acs.org In this case, at higher ratios of pyrenylmaleimide to the transhydrogenase protein, an excimer band at 470 nm was observed. acs.orgnih.gov This was attributed to the interaction between non-covalently bound pyrenylmaleimide molecules, but it illustrates the principle of using pyrene excimer fluorescence to detect the proximity of labeled molecules. acs.org

Bioconjugation Strategies for Nanosensor Development

N-(1-Pyrenyl)maleimide (NPM) is a fluorescent compound that is valuable in the development of nanosensors due to its unique properties. chemimpex.com The pyrene group of NPM can attach to the surface of carbon nanotubes through non-covalent π-π stacking interactions, while the maleimide group can form a stable covalent bond with thiol groups on biomolecules like enzymes and peptides. epfl.choregonstate.educreativepegworks.com This dual functionality allows for the specific and oriented immobilization of proteins onto carbon nanotubes, which is a critical aspect in the design of highly sensitive and selective biosensors. epfl.ch

Immobilization of Enzymes onto Carbon Nanotubes (e.g., Glucose Oxidase on SWCNTs)

A key application of N-(1-pyrenyl)maleimide in nanosensor development is the immobilization of enzymes onto single-walled carbon nanotubes (SWCNTs). rsc.org A notable example is the creation of a glucose nanosensor by attaching glucose oxidase (GOx) to SWCNTs. rsc.orgresearchgate.net This process involves engineering cysteine residues onto the surface of the GOx enzyme. csem.ch The maleimide group of NPM then reacts specifically with the thiol group of the engineered cysteine, forming a stable covalent bond. epfl.chcsem.ch Subsequently, the pyrene moiety of the NPM-GOx conjugate attaches to the SWCNT surface via π-π stacking. epfl.ch

This method offers significant advantages over non-specific adsorption of proteins onto nanotubes. epfl.chcsem.ch By using NPM as a linker, the orientation of the enzyme on the nanotube surface can be controlled, which is crucial for sensors that rely on the enzyme's active site being accessible. epfl.ch This specific attachment helps to preserve the protein's natural structure and function, leading to a more stable and reliable sensor. epfl.chepfl.ch Researchers have successfully used this strategy to create GOx-SWCNT nanosensors that show a reversible and continuous response to glucose concentrations, demonstrating its potential for applications like continuous glucose monitoring. rsc.orgcsem.ch

Characterization through absorption and fluorescence spectroscopy has confirmed the successful conjugation and immobilization. csem.ch For instance, the fluorescence emission of the pyrene linker at specific wavelengths (376 and 396 nm) upon excitation confirms the covalent bond formation between the maleimide and the protein's thiol group. epfl.chcsem.ch

Design of Linker-Based Protein Immobilization for Functional Retention

Linker-based protein immobilization strategies are designed to maintain the structure and function of proteins when they are attached to surfaces like carbon nanotubes. csem.ch The use of linkers such as N-(1-pyrenyl)maleimide provides a more controlled and stable method of attachment compared to simply letting proteins adsorb non-specifically onto the surface. epfl.chcsem.ch Non-specific adsorption can lead to denaturation and loss of activity because the protein can attach in random orientations, potentially blocking its active site. csem.ch

The N-(1-pyrenyl)maleimide linker addresses these issues by providing a defined attachment point. epfl.ch The pyrene end of the linker has a strong, non-covalent affinity for the surface of carbon nanotubes, creating a stable anchor. oregonstate.educreativepegworks.com The other end, the maleimide group, specifically and covalently binds to engineered cysteine residues on the protein. epfl.chcsem.ch This site-specific conjugation ensures that the protein is oriented in a predictable way, which is essential for its function. epfl.ch

Studies have shown that this linker-based approach helps to better preserve the secondary structure of the immobilized protein. epfl.ch For example, in the development of a glucose sensor, glucose oxidase (GOx) was immobilized on SWCNTs using an NPM linker. csem.ch This resulted in a sensor with a reversible response to glucose, indicating that the enzyme retained its catalytic activity. epfl.ch The preservation of protein function is a significant advantage for creating robust and reusable biosensors. epfl.chcsem.ch

Conjugation to Oligonucleotide Derivatives and Immunogenic Peptides

N-(1-Pyrenyl)maleimide is also utilized in the conjugation of oligonucleotide derivatives and immunogenic peptides for various applications in biotechnology and medicine. alkalisci.comsigmaaldrich.comscientificlabs.co.uk

The maleimide group of NPM readily reacts with thiol groups, which can be introduced into oligonucleotides. nih.gov This reaction allows for the attachment of the fluorescent pyrene label to specific sites on a DNA or RNA strand. nih.gov These fluorescently labeled oligonucleotides can then be used as probes in biosensing applications, for example, to detect specific nucleic acid sequences. alkalisci.comsigmaaldrich.com The reaction between a thiol-modified oligonucleotide and N-(1-pyrenyl)maleimide has been shown to be efficient, with high yields of the desired conjugate. nih.gov

Similarly, NPM is used to create polymer conjugates of immunogenic peptides. alkalisci.comsigmaaldrich.comscientificlabs.co.uk Immunogenic peptides are small fragments of proteins that can elicit an immune response. To enhance their immunogenicity for use in vaccines or as research tools, they are often conjugated to larger carrier molecules. sb-peptide.com By introducing a cysteine residue into the peptide, it can be specifically linked to a maleimide-functionalized carrier. sb-peptide.com The pyrene moiety of NPM can serve as a fluorescent tag in these conjugates, allowing for their detection and tracking. chemimpex.com

The thiol-maleimide "click" reaction is a cornerstone of bioconjugation chemistry due to its high specificity and efficiency under mild, aqueous conditions. nih.gov This makes it an ideal method for linking sensitive biomolecules like peptides and oligonucleotides without compromising their function. nih.gov

Applications of N 1 Pyrenyl Maleimide in Biochemical and Molecular Biology Research

Probing Protein Conformation and Conformational Dynamics

The fluorescence properties of pyrene (B120774), particularly its ability to form excited-state dimers (excimers) when two pyrene molecules are in close proximity (approximately 10 Å), make PM an exceptional tool for studying protein conformation. mdpi.comsemanticscholar.org The ratio of excimer to monomer fluorescence intensity provides a sensitive measure of the distance between labeled cysteine residues, reflecting the protein's conformational state. mdpi.com

Studies on Tubulin Conformation and Assembly

N-(1-pyrenyl)maleimide has been instrumental in elucidating the conformational states of tubulin, the protein subunit of microtubules. Labeling of tubulin with PM reveals the presence of excimer fluorescence, indicating that there are pairs of cysteine residues in close proximity within the same subunit. core.ac.uk

Changes in the excimer fluorescence of PM-labeled tubulin have been used to monitor conformational changes induced by various factors. For instance, treatment with denaturing agents like guanidinium (B1211019) chloride (GdmCl) or urea (B33335) leads to the disappearance of excimer fluorescence, which precedes the dissociation of the tubulin subunits. core.ac.uk This suggests that the loss of the native conformation occurs before the dimer dissociates. Furthermore, an increase in temperature results in a loss of both colchicine-binding activity and excimer fluorescence, signaling a significant conformational change in the tubulin molecule at elevated temperatures. core.ac.uk Interestingly, the binding of colchicine (B1669291) or GTP does not affect the excimer fluorescence, indicating that the cysteine pairs involved in excimer formation are not located at these binding sites. core.ac.uk

| Experimental Condition | Observation on PM-Labeled Tubulin | Implication |

| Dilution of labeled protein | Unchanged excimer/monomer fluorescence ratio | Cysteine pairs are within the same subunit. core.ac.uk |

| Treatment with SDS, GdmCl, urea | Disappearance of excimer fluorescence | Loss of native conformation. core.ac.uk |

| Increasing temperature | Loss of excimer fluorescence and colchicine-binding activity | Major conformational change. core.ac.uk |

| Binding of colchicine or GTP | No change in excimer fluorescence | Excimer-forming cysteines are not at these binding sites. core.ac.uk |

Analysis of Calmodulin and Phospholamban Structural Linkages

The structural interplay between different domains of regulatory proteins like calmodulin (CaM) and phospholamban (PLB) has been investigated using PM. In studies of PLB, a key regulator of the sarcoplasmic reticulum Ca²⁺-ATPase, a single cysteine was engineered at position 24 (Cys²⁴) and labeled with PM. acs.orgresearchgate.net Fluorescence resonance energy transfer (FRET) was then used to measure the distance between the PM donor at Cys²⁴ in the transmembrane domain and a naturally occurring tyrosine (Tyr⁶) acceptor in the cytosolic domain. acs.org This approach allowed for the characterization of the average spatial separation and conformational heterogeneity between these two domains. acs.org

Similarly, in calmodulin, a calcium-binding protein, PM labeling of Cys26 has been used to detect local structural changes in the amino-terminal domain that are induced by oxidative modifications in the distant carboxyl-terminal domain. science.gov These studies demonstrate the power of PM in revealing long-range conformational coupling within proteins. science.gov

Conformational Changes in Chaperonins (e.g., GroEL) upon ATP Binding

The chaperonin GroEL, a molecular machine that assists in protein folding, undergoes significant conformational changes upon binding ATP. These changes have been effectively monitored using PM. Wild-type GroEL and its mutants have been labeled with PM, and the resulting changes in pyrene fluorescence upon ATP addition have been analyzed. researchgate.netsigmaaldrich.com

The binding of ATP to PM-labeled wild-type GroEL causes a substantial increase in the fluorescence intensity of the pyrene group. researchgate.net Stopped-flow kinetic analysis reveals that these ATP-induced fluorescence changes are very rapid. researchgate.net In contrast, a mutant with restricted domain movements (GroEL T89W) does not exhibit this rapid domain movement as detected by the pyrene label. researchgate.net Furthermore, fluorescence titration of pyrene-labeled GroEL suggests the presence of two distinct, non-cooperative nucleotide-binding sites. sigmaaldrich.com These findings indicate that the binding and subsequent hydrolysis of ATP are crucial for the cooperative conformational transition of GroEL that is essential for its function in protein folding. sigmaaldrich.com

| GroEL Variant | Observation upon ATP Binding | Conclusion |

| Wild-type GroEL (PM-labeled) | Large, rapid increase in pyrene fluorescence intensity | ATP binding induces rapid conformational changes. researchgate.netresearchgate.net |

| GroEL T89W (PM-labeled) | No rapid fluorescence change | Incapable of rapid domain movement. researchgate.net |

| Wild-type GroEL (PM-labeled) | Fluorescence titration fits a two-site, non-cooperative binding model | Two independent nucleotide-binding sites exist. sigmaaldrich.com |

Characterization of Membrane Protein Topography and Lipid Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptor)

N-(1-pyrenyl)maleimide has proven to be a valuable tool for mapping the transmembrane domains of membrane proteins and their interactions with the surrounding lipid environment. Studies on the nicotinic acetylcholine receptor (AChR) have utilized PM to label cysteine residues within its membrane-embedded domains. nih.govresearchgate.net

By derivatizing intact AChR and its transmembrane peptides with PM and reconstituting them into liposomes, researchers have been able to map the location of labeled cysteines. nih.govnactem.ac.uk Fluorescence quenching experiments using spin-labeled lipid analogs have revealed that the labeled cysteine residues in the αM1, αM4, γM1, and γM4 transmembrane segments are located in a shallow position within the membrane, close to the water-membrane interface. nih.govresearchgate.net This finding is consistent with a linear α-helical structure for the M4 segments but suggests a more complex, possibly kinked or non-helical, structure for the M1 segment, a feature that may be common to many ligand-gated ion channels. nih.gov

Investigations of Tropomyosin and Lactose (B1674315) Permease Conformation

The conformational dynamics of tropomyosin, a key protein in muscle regulation, have been extensively studied using PM. The fluorescence of PM-labeled tropomyosin (pyrene-TM) exhibits both monomer and excimer emission, with the excimer fluorescence increasing with temperature. nih.gov This change reflects a shift from a "chain-closed" to a "chain-open" state. nih.gov The binding of F-actin to pyrene-TM stabilizes the tropomyosin conformation by inhibiting this transition, as indicated by the lack of temperature-dependent increase in excimer fluorescence. nih.gov Further stabilization occurs upon the binding of myosin subfragment 1 (S1). nih.gov

In the case of lactose permease, a membrane transport protein in E. coli, PM labeling has been used to probe its secondary structure and the proximity of its transmembrane helices. biologists.com By introducing cysteine residues at specific locations and labeling them with PM, researchers have demonstrated that transmembrane domain X is in an α-helical conformation and that helices IX and X, as well as helices VIII and X, are in close proximity. biologists.com These findings have been crucial in refining the secondary structure model of lactose permease. biologists.com

| Protein | Key Finding from PM Labeling | Reference |

| Tropomyosin | F-actin and myosin S1 stabilize the protein's conformation. | nih.gov |

| Lactose Permease | Transmembrane domain X is α-helical; helices IX and X are in close proximity. | biologists.com |

Monitoring Proteolytic Enzyme Activity on Labeled Substrates (e.g., Chymotrypsin (B1334515) and Trypsin on PM-BSA)

N-(1-pyrenyl)maleimide can be used to create fluorescently labeled substrates for monitoring the activity of proteolytic enzymes. nih.govscience.gov Bovine serum albumin (BSA) has been labeled with PM, targeting both the single free thiol group and accessible amine groups to maximize the potential for excimer formation. nih.gov This PM-BSA complex serves as a substrate for proteases like chymotrypsin and trypsin. nih.govscience.gov

The enzymatic cleavage of the PM-BSA substrate by these proteases results in distinct changes in the fluorescence lifetime distribution of the pyrene label. nih.govscience.gov Each enzyme produces a unique lifetime distribution profile, which is attributed to the different chemical environments created by the specific peptide fragments generated upon hydrolysis. researchgate.net For example, after chymotrypsin digestion, the persistence of excimer emission suggests the formation of hydrophobic clusters from the peptide fragments, a phenomenon not observed with trypsin. researchgate.net This method provides a sensitive and specific way to assay the activity of different proteases.

Functional Studies in Enzymology

N-(1-Pyrenyl)maleimide has been effectively used to study the structure-function relationship of Escherichia coli phosphofructokinase-2 (Pfk-2). The modification of Pfk-2 with NPM leads to a swift inactivation of the enzyme. uchile.cl This loss of activity is directly correlated with the incorporation of approximately two moles of NPM per mole of the enzyme subunit. uchile.clresearchgate.net

A significant consequence of this modification is the dissociation of the dimeric form of the enzyme into inactive monomers. uchile.clresearchgate.net Through further analysis, the two specific cysteine residues modified by NPM were identified as Cys-238 and Cys-295. uchile.clresearchgate.net This research highlighted the critical role of these cysteine residues and the dimeric structure for the catalytic activity and stability of Pfk-2. researchgate.net For instance, chemical modification of Cys-238 was shown to generate a monomeric, inactive enzyme, while modification of Cys-295 impaired enzymatic activity. researchgate.net

Table 2: Effect of N-(1-Pyrenyl)maleimide on Phosphofructokinase-2

| Parameter | Result of NPM Modification | Reference |

|---|---|---|

| Enzyme Activity | Rapid inactivation | uchile.cl |

| Quaternary Structure | Dissociation from dimer to monomer | uchile.clresearchgate.net |

| Modified Residues | Cys-238 and Cys-295 | uchile.clresearchgate.net |

| Stoichiometry | ~2 mol of NPM per mol of subunit | uchile.cl |

Investigations into Molecular Mechanisms in Cell Biology

NPM has been identified as a potent inhibitor of telomerase, an enzyme highly active in most cancer cells and a key target for anticancer drug development. In a cell-free system, NPM demonstrated significant inhibition of telomerase activity, with a reported IC50 value of 0.25 μM. researchgate.netnih.gov This made it the most potent inhibitor among several N-substituted maleimide (B117702) derivatives tested in that study. researchgate.netnih.gov The inhibitory action is thought to stem from its nature as a thio-directed covalent modification agent. nih.gov Although the precise mechanism for its selective inhibition of telomerase is not fully understood, these findings underscore the potential of NPM as a lead compound for developing anticancer therapies targeting telomerase. nih.govnih.gov

Beyond its role as a telomerase inhibitor, NPM is a known inducer of apoptosis, particularly in hematopoietic cancer cells. nih.govnih.gov Detailed studies in Jurkat T cells have elucidated the molecular pathway through which NPM exerts its cytotoxic effects. nih.govresearchgate.net Treatment of these cells with NPM leads to a cascade of events characteristic of the mitochondrial pathway of apoptosis. nih.govresearchgate.net

A primary event is the induction of Bak oligomerization. nih.govresearchgate.net Bak is a pro-apoptotic protein from the Bcl-2 family that, upon activation, forms pores in the outer mitochondrial membrane. nih.govresearchgate.net NPM-induced Bak oligomerization is a critical step, as downregulating Bak expression significantly protects cells from NPM-induced apoptosis. nih.govscience.gov This oligomerization is followed by a loss of the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net The release of cytochrome c is a key trigger for the activation of the caspase cascade, leading to programmed cell death. nih.govresearchgate.net

Importantly, the induction of Bak oligomerization by NPM appears to be independent of caspase-8 activation, as inhibiting this caspase did not prevent the oligomerization process. nih.govresearchgate.net This suggests that NPM triggers apoptosis primarily through the intrinsic, mitochondria-mediated pathway. nih.govresearchgate.net

Table 3: N-(1-Pyrenyl)maleimide-Induced Apoptotic Events in Jurkat Cells

| Apoptotic Event | Observation | Reference |

|---|---|---|

| Bak | Induces oligomerization | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | Loss of potential (depolarization) | nih.govresearchgate.net |

| Cytochrome c | Release from mitochondria to cytosol | nih.govresearchgate.net |

| Caspase Pathway | Independent of caspase-8 activation | nih.govresearchgate.net |

| Telomerase Inhibition (Cell-Free) | IC50 of 0.25 μM | researchgate.netnih.gov |

N 1 Pyrenyl Maleimide in Material Science and Polymer Chemistry Research

Synthesis of Functionalized Polymers and Copolymers

The maleimide (B117702) group in N-(1-Pyrenyl)maleimide (NPM) readily reacts with thiol groups (-SH), a process known as thiol-ene "click" chemistry. This efficient reaction is widely exploited for the synthesis of functionalized polymers and for labeling existing polymers with the fluorescent pyrene (B120774) tag.

One notable application is the fluorescent labeling of polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For instance, well-defined poly(N-isopropylacrylamide) (PNIPAM) with a terminal thiocarbonylthio group can be converted to a polymer with a free thiol end-group. This thiol-terminated PNIPAM is then reacted with N-(1-Pyrenyl)maleimide to yield a fluorescently labeled polymer. csic.es This method allows for the precise incorporation of the pyrene probe at the polymer chain end. A key step in this process involves the use of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to prevent the formation of disulfide bonds between polymer chains, ensuring the availability of the thiol group for reaction with the maleimide. csic.es

This functionalization strategy extends to modifying surfaces. For example, thiol-functionalized PNIPAM has been used to modify the surface of poly(divinylbenzene) microspheres. core.ac.uk The process involves grafting the SH-terminated polymer onto the microspheres, creating a functional surface that can be further modified or studied using the fluorescence of the attached pyrene groups. core.ac.uk

The reaction of NPM with sulfhydryl groups is not limited to synthetic polymers. It is also used to functionalize biomolecules like proteins, creating fluorescent bioconjugates for studying molecular interactions and structure. chemimpex.com

Development of Thermally Stable Fluorescent Maleimide/Isobutene Alternating Copolymers

A significant area of research involves the copolymerization of N-substituted maleimides with electron-donating monomers like isobutene to create polymers with high thermal stability. researchgate.net The incorporation of N-(1-Pyrenyl)maleimide into these systems yields alternating copolymers that are not only heat-resistant but also highly fluorescent. researchgate.netmdpi.com

Researchers have successfully synthesized alternating copolymers of N-(1-Pyrenyl)maleimide and isobutene. researchgate.net These copolymers exhibit excellent thermal properties, which are crucial for applications in demanding environments. The alternating structure arises from the radical copolymerization of the electron-accepting maleimide and the electron-donating isobutene.

The resulting copolymers possess high glass transition temperatures (Tg), indicating their rigidity and dimensional stability at elevated temperatures. researchgate.net The bulky, planar pyrene group attached to the polymer backbone contributes to these desirable thermal characteristics. Furthermore, the inherent fluorescence of the pyrene moiety provides a built-in probe for material characterization and sensing applications. mdpi.com The combination of thermal stability and fluorescence in a single material opens up possibilities for creating advanced optical and electronic devices that can operate under harsh conditions. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Structure | Alternating copolymer | researchgate.net |

| Key Feature | Fluorescent and heat-resistant | researchgate.net |

| Thermal Stability | High glass transition temperature (Tg) | researchgate.net |

| Potential Applications | Heat-resistant optical films and advanced electronic devices | researchgate.net |

Research in Nanocomposite Materials

N-(1-Pyrenyl)maleimide and polymers functionalized with it play a crucial role in the development of advanced nanocomposite materials. The pyrene group's ability to engage in strong π-π stacking interactions with the surface of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, is key to these applications. acs.orgresearchgate.net

In one area of research, N-(1-Pyrenyl)maleimide is used as a dye to functionalize single-walled carbon nanotubes (SWCNTs) for use in photovoltaic devices. acs.orgmdpi.com These functionalized SWCNTs are blended with a conjugated polymer, such as poly(3-octylthiophene) (P3OT), to form the active layer of a solar cell. acs.orgresearchgate.net The pyrene dye attaches to the SWCNT surface via non-covalent π-π stacking. mdpi.com This functionalization improves the performance of the photovoltaic device, leading to a significant increase in the short-circuit current compared to devices without the dye. acs.org The improved performance is attributed to the efficient transfer of charge carriers (holes and electrons) at the interfaces between the dye, the polymer, and the nanotube. acs.orgmdpi.com

| Device Composition | Open Circuit Voltage (Voc) | Key Finding | Reference |

|---|---|---|---|

| Al/SWNT+PM-P3OT/ITO | 0.6 - 0.7 V | Short-circuit current increased by over an order of magnitude compared to the device without the pyrene maleimide (PM) dye. | acs.org |

| Al/P3OT-SWNT/ITO | 0.7 - 0.9 V | Short-circuit current increased by two orders of magnitude compared to the pristine polymer diode. | researchgate.net |

Another innovative application lies in the creation of self-healing, supramolecular nanocomposites. reading.ac.ukrsc.org In these systems, pyrene-functionalized polymers are blended with other polymers and pyrene-functionalized gold nanoparticles (P-AuNPs). reading.ac.ukmdpi.com The π-π stacking between the electron-rich pyrene units and electron-deficient polymer segments drives the self-assembly of a robust, cross-linked network. reading.ac.uk The incorporation of the P-AuNPs as a filler significantly enhances the mechanical properties, such as tensile modulus and strength, of the material while maintaining its ability to self-heal. reading.ac.ukrsc.org

Furthermore, pyrene-functionalized polymers are effective stabilizers for dispersing graphene nanoplatelets in water-based formulations, facilitating the creation of waterborne polymer nanocomposite coatings with improved mechanical properties. nih.gov

Advanced Analytical Methodologies Utilizing N 1 Pyrenyl Maleimide

High-Performance Liquid Chromatography (HPLC) with Fluorescent Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for separating and quantifying components in a complex mixture. The derivatization of thiols with NPM to form stable, highly fluorescent adducts significantly enhances the sensitivity and selectivity of their determination by HPLC. This pre-column derivatization technique allows for the analysis of low concentrations of thiols in various biological matrices.

NPM has been successfully employed for the quantification of a range of biologically and pharmaceutically important thiols. The reaction of NPM with the sulfhydryl group of these compounds yields fluorescent derivatives that can be separated by reversed-phase HPLC and detected with high sensitivity.

Glutathione (B108866): A method for the measurement of glutathione (GSH) and other biological thiols involves derivatization with NPM followed by separation using reversed-phase HPLC. researchgate.net This approach is crucial for studying the redox state of cells and tissues. nih.govspringernature.com The derivatization with NPM is selective for the thiol group, which minimizes interference from the numerous amine-containing compounds present in biological samples. researchgate.net

D-Penicillamine: A rapid, sensitive, and reproducible HPLC method has been developed for the determination of D-penicillamine in biological samples. nih.govresearchgate.net The method involves derivatization with NPM and has been applied to analyze D-penicillamine levels in liver, kidney, brain, and plasma. nih.gov The assay demonstrates good precision, with coefficients of variation for within-run and between-run precision being 2.27% and 2.23%, respectively, for a 500 nM standard. nih.gov

Tiopronin (B1683173): A sensitive and rapid HPLC method using NPM derivatization has been established for determining the concentration of reduced tiopronin in rat plasma. researchgate.netsigmaaldrich.comsigmaaldrich.com The method exhibits linearity over a concentration range of 0.1 to 10.0 µg/mL, with a limit of quantitation of 0.1 µg/L. researchgate.net This methodology has been successfully applied to pharmacokinetic studies in rats. researchgate.net

Captopril (B1668294): An HPLC method for the determination of free captopril in human plasma has been described, utilizing NPM for derivatization. nih.gov The method is linear in the range of 25-600 ng/ml and has a lower limit of quantitation of 25 ng/ml. nih.gov The intra- and inter-day accuracy and precision are less than 10%, making it suitable for pharmacokinetic studies in humans. nih.gov

Table 1: HPLC-Fluorescence Detection Parameters for Thiol Quantification using NPM Derivatization

| Analyte | Mobile Phase | Excitation Wavelength (λex) | Emission Wavelength (λem) | Linearity Range | Limit of Quantitation (LOQ) |

|---|---|---|---|---|---|

| D-Penicillamine | Not specified | Not specified | Not specified | Not specified | Not specified |

| Tiopronin | 0.2% glacial acetic acid aqueous solution with 0.015 mol/L KH2PO4 and acetonitrile (B52724) (56:44) | 340 nm | 375 nm | 0.1 - 10.0 µg/mL | 0.1 µg/L |

| Captopril | Not specified | Not specified | Not specified | 25 - 600 ng/mL | 25 ng/mL |

Many biologically important thiols, such as penicillamine, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). researchgate.net The biological activity and therapeutic effects of these compounds can be enantiomer-specific. researchgate.net Derivatization with NPM, which selectively targets the thiol group, facilitates the enantiomeric resolution of these chiral compounds by HPLC using chiral stationary phases. researchgate.netcolab.ws This approach allows for the separation and quantification of individual enantiomers, which is critical for understanding their distinct pharmacological and toxicological profiles. researchgate.net The first HPLC enantioresolution of NPM-derivatized compounds was reported on Teicoplanin and naphthylethyl-carbamate-β-cyclodextrin (NEC-β-CD) chiral stationary phases. researchgate.net

Spectrofluorometric Assays for Thiol Detection in Biological Samples

Spectrofluorometry offers a direct and sensitive method for the detection of thiols in biological samples following derivatization with NPM. N-(1-Pyrenyl)maleimide itself is nonfluorescent in aqueous solution but forms highly fluorescent adducts upon reaction with sulfhydryl groups. nih.gov This "turn-on" fluorescence provides a low background signal and, consequently, high sensitivity. The reaction is rapid and can be monitored by the increase in fluorescence intensity of the pyrene (B120774) chromophore. nih.gov

In systems containing primary amino groups in proximity to the sulfhydryl group, a red shift in the emission spectrum of the NPM adduct can be observed over time. nih.gov This spectral shift, from emission peaks at 376, 396, and 416 nm to new peaks at 386 and 405 nm, is due to an intramolecular aminolysis of the succinimido ring in the adduct. nih.gov This phenomenon can be used to probe the spatial proximity of sulfhydryl and amino groups in proteins. nih.gov

Methodological Development for Enhanced Sensitivity and Specificity in Analytical Applications

Continuous efforts are being made to enhance the sensitivity and specificity of analytical methods utilizing NPM. One area of development is in post-column derivatization for HPLC. This technique involves separating the underivatized thiols on the HPLC column first, followed by reaction with NPM in a post-column reactor before they enter the fluorescence detector. nih.gov This approach can minimize potential interferences that might occur during pre-column derivatization.

Another advancement is the use of excimer fluorescence detection. nih.gov When multiple pyrene moieties are in close proximity, they can form an excited-state dimer, or "excimer," which exhibits a characteristic, broad, and red-shifted fluorescence. This principle has been applied to the selective detection of polythiols. After derivatization with NPM, analytes with multiple thiol groups are converted into polypyrene-labeled derivatives that exhibit intramolecular excimer fluorescence, providing a highly selective detection method. nih.gov

Furthermore, the choice of pH during the derivatization reaction is critical for selectivity. By adjusting the pH, the reaction can be directed to specifically target the more nucleophilic thiol groups while leaving less nucleophilic groups, such as amines, unreacted. researchgate.net This pH control is a key strategy for enhancing the specificity of NPM-based assays in complex biological matrices. researchgate.net

Future Research Directions and Emerging Applications

Design and Synthesis of Novel N-(1-Pyrenyl)maleimide Derivatives with Tunable Spectroscopic and Reactivity Profiles

The core structure of N-(1-pyrenyl)maleimide provides a versatile scaffold for chemical modification, enabling the synthesis of new derivatives with tailored properties. A key area of future research lies in the rational design of these derivatives to fine-tune their spectroscopic and reactivity profiles for specific applications.

One promising approach involves the introduction of flexible linkers between the pyrene (B120774) fluorophore and the maleimide (B117702) reactive group. For instance, a derivative with a 4-carbon methylene linker, pyrene-4-maleimide, has been synthesized to increase the sampling distance for excimer formation. researchgate.netnih.gov This modification allows the probe to detect proximity between thiols that are beyond the reach of the parent N-(1-pyrenyl)maleimide, making it a valuable tool for studying larger-scale conformational changes in macromolecules. researchgate.netnih.gov The synthesis of pyrene-4-maleimide can be achieved through a modified Mitsunobu reaction using commercially available 1-pyrenebutanol and maleimide. nih.gov

Future work in this area could focus on creating a library of NPM derivatives with linkers of varying lengths and flexibilities. This would provide researchers with a toolkit of probes capable of measuring a range of distances within and between biomolecules. Furthermore, the electronic properties of the pyrene moiety can be altered through substitution to shift the excitation and emission wavelengths, potentially creating probes suitable for multi-color imaging experiments. The reactivity of the maleimide group can also be modulated to control the rate and specificity of conjugation to target thiols.

A comparative look at the spectroscopic properties of N-(1-pyrenyl)maleimide and a synthesized derivative highlights the potential for tuning these molecules.

| Property | N-(1-Pyrenyl)maleimide Adduct | Pyrene-4-maleimide Adduct |

| Monomer Emission Peaks | 376, 396, 416 nm nih.gov | Similar to NPM, with slight shifts researchgate.net |

| Excimer Emission Peak | ~470 nm nih.gov | ~489 nm researchgate.net |

| Linker | Direct attachment | 4-carbon methylene linker researchgate.net |

| Advantage of Derivative | Can detect longer inter-thiol distances researchgate.netnih.gov | Increased efficiency of excimer emission nih.gov |

Integration of N-(1-Pyrenyl)maleimide into Multi-Modal Imaging and Sensing Platforms

Multi-modal imaging, which combines two or more imaging techniques, offers a more comprehensive understanding of complex biological systems by overcoming the limitations of individual modalities. photothermal.comnih.gov The distinct fluorescence properties of N-(1-pyrenyl)maleimide make it an excellent candidate for integration into such platforms.

Future research will likely focus on combining NPM-based fluorescence imaging with other techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET). nih.gov This could involve the development of hybrid probes that incorporate a pyrene moiety for fluorescence detection and a paramagnetic or radioactive component for MRI or PET imaging, respectively. Such multi-modal probes would enable researchers to correlate high-resolution structural information with dynamic functional data at the molecular level.

In the realm of sensing, NPM and its derivatives can be incorporated into nano-sensor arrays for the simultaneous detection of multiple analytes. mdpi.com For example, NPM-functionalized nanoparticles or quantum dots could be used to detect specific proteins through thiol labeling, while other components of the sensor array could simultaneously measure pH, ion concentrations, or the presence of other small molecules. This approach could lead to the development of powerful diagnostic tools for a wide range of diseases.

Advanced Computational Modeling of N-(1-Pyrenyl)maleimide Interactions with Biological Systems

Computational modeling is an increasingly powerful tool for understanding and predicting the behavior of molecules in complex biological environments. ethz.chpsu.eduduke.edu Advanced computational methods can provide valuable insights into the interactions of N-(1-pyrenyl)maleimide with proteins and other biological systems, guiding the design of new experiments and the interpretation of existing data.

Future research in this area will likely employ a range of computational techniques, from molecular dynamics (MD) simulations to quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.net MD simulations can be used to model the conformational dynamics of NPM-labeled proteins, helping to elucidate how the probe affects protein structure and function. researchgate.net These simulations can also predict the formation of pyrene excimers based on the spatial proximity and orientation of two NPM molecules, providing a theoretical framework for interpreting experimental fluorescence data.

Furthermore, computational approaches can be used to design novel NPM derivatives with optimized properties. rsc.org By simulating the spectroscopic and reactive properties of virtual compounds, researchers can identify promising candidates for synthesis, thereby accelerating the development of new and improved probes. The integration of experimental data with computational modeling will be crucial for developing a comprehensive understanding of N-(1-pyrenyl)maleimide's behavior in biological systems. rsc.org

Expansion of Applications in Structural Biology and Biophysics

N-(1-Pyrenyl)maleimide has a long history of use in structural biology and biophysics, primarily as a probe for studying protein conformation and proximity relationships. researchgate.netsemanticscholar.org However, there are still many opportunities to expand its applications in these fields.

One area of emerging interest is the use of NPM to study the assembly and disassembly of large protein complexes. By labeling specific subunits with NPM, researchers can use excimer fluorescence to monitor the formation of protein-protein interfaces in real-time. nih.gov This approach can provide valuable insights into the mechanisms of viral capsid assembly, ribosome biogenesis, and other fundamental biological processes.

Another potential application is in the study of membrane proteins, which are notoriously difficult to study using traditional structural biology techniques. NPM can be used to label cysteine residues within transmembrane domains, providing information about the local environment and conformational changes that occur during protein function. nih.gov For example, changes in the fluorescence of NPM can be used to monitor the gating of ion channels or the transport of substrates by membrane transporters.

The versatility of NPM in biophysical studies is further highlighted by its use in investigating protein unfolding pathways and ligand binding. semanticscholar.org

Exploration of Novel Biological Effects and Mechanisms of Action

While N-(1-pyrenyl)maleimide is primarily used as a tool for labeling and probing biological molecules, it is also important to consider its own potential biological effects and mechanisms of action. The covalent modification of cysteine residues by NPM can, in some cases, alter the function of the target protein. nih.gov